molecular formula C21H19NO3 B6639588 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B6639588
M. Wt: 333.4 g/mol
InChI Key: ZQYPZIXUPASHGO-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide is a complex organic compound characterized by its unique structural features, including an indene moiety and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide typically involves several key steps:

    Formation of the Indene Moiety: The indene structure is synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Acylation: The hydroxylated indene is then reacted with 2-naphthalen-2-yloxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indene ring.

    Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include ketones, fully saturated indene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new drugs for treating various diseases.

Industry

In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-acetamide
  • **2-naphthalen-2-yloxyacetamide
  • **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide stands out due to its combined structural features of both the indene and naphthalene rings

Properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-19-12-16-7-3-4-8-18(16)21(19)22-20(24)13-25-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,19,21,23H,12-13H2,(H,22,24)/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYPZIXUPASHGO-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.